molecular formula C28H24Br2N4 B566341 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide CAS No. 106867-97-4

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide

Cat. No.: B566341
CAS No.: 106867-97-4
M. Wt: 576.336
InChI Key: QSNYIUIZTNLTGX-UHFFFAOYSA-L
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Description

Chemical Structure and Properties
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) dibromide (CAS: 106867-97-4) is a tetraquaternary salt with the molecular formula C₂₈H₂₄Br₂N₄ (MW: 576.34 g/mol) . Its structure consists of two 4,4’-bipyridinium moieties linked via a rigid 1,4-phenylenebis(methylene) group (p-xylylene), forming a dicationic core balanced by two bromide counterions. The compound crystallizes in an orthorhombic system (space group Fdd2) with π-π stacking interactions between aromatic rings and C–H⋯N hydrogen bonds stabilizing the lattice .

Synthesis
The compound is synthesized by reacting 4,4′-bis(bromomethyl)benzene with 4,4’-bipyridine derivatives in polar aprotic solvents like N,N-dimethylformamide (DMF) under nitrogen . The reaction typically proceeds at room temperature over 48 hours, yielding the product after recrystallization from acetonitrile-DMSO mixtures .

Applications
This compound is pivotal in constructing mechanically interlocked molecules (MIMs), such as bistable [2]catenanes, which are used in molecular electronics and switchable devices . Its redox-active bipyridinium units enable reversible electron transfer, making it suitable for electrochromic displays and artificial molecular machines .

Properties

IUPAC Name

4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4.2BrH/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;;/h1-20H,21-22H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYIUIZTNLTGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659946
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106867-97-4
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) under reflux conditions (80–100°C) for 12–24 hours. A molar ratio of 2:1 (4,4'-bipyridine to 1,4-bis(bromomethyl)benzene) ensures complete alkylation of both pyridyl nitrogen atoms. The dibromide product precipitates as a crystalline solid upon cooling, which is then purified via recrystallization from methanol or ethanol.

4,4’-Bipyridine+1,4-Bis(bromomethyl)benzeneRefluxCH3CN1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide\text{4,4'-Bipyridine} + \text{1,4-Bis(bromomethyl)benzene} \xrightarrow[\text{Reflux}]{\text{CH}_3\text{CN}} \text{this compound}

Key Parameters

ParameterOptimal ValueImpact on Yield/Purity
SolventAcetonitrileEnhances solubility of reactants
Temperature90°CBalances reaction rate & side reactions
Reaction Time18 hoursEnsures complete quaternization
Purification MethodRecrystallization (MeOH)Removes unreacted starting materials

This method is favored for its simplicity and scalability, with yields exceeding 70% under optimized conditions.

Bis-Mesylmethyl Ether Intermediate Method

An alternative approach, described in patent literature, utilizes bis(methanesulfonoxymethyl)ether as a methylene bridge precursor. This method avoids the direct use of volatile or hazardous alkylating agents, offering improved safety profiles.

Synthetic Procedure

  • Formation of Bis-Mesylmethyl Ether Intermediate :
    Bis(methanesulfonoxymethyl)ether is synthesized by reacting methanesulfonic acid with paraformaldehyde under anhydrous conditions.

  • Alkylation of 4,4'-Bipyridine :
    The intermediate is reacted with 4,4'-bipyridine in dry acetonitrile at 0–5°C to minimize side reactions. The reaction mixture is stirred for 20–24 hours, during which the mesyl groups are displaced by pyridyl nitrogen atoms.

  • Ion Exchange :
    The resultant bis-methanesulfonate salt is converted to the dibromide via anion exchange using a chloride-to-bromide resin (e.g., Dowex 1×2) or treatment with hydrobromic acid.

Advantages and Limitations

  • Advantages : Higher selectivity due to milder conditions; reduced risk of over-alkylation.

  • Limitations : Requires additional steps for intermediate synthesis and ion exchange, lowering overall yield (~50%).

Alternative Synthetic Approaches

Side-Product Isolation from Viologen Syntheses

In some cases, the target dibromide is isolated as a byproduct during the synthesis of viologen bisphosphonate derivatives . For example, refluxing 4,4'-dipyridyl with diethyl(2-bromoethylphosphonate) in aqueous medium can yield trace amounts of the dibromide, which is separable via fractional crystallization.

Solid-State Synthesis

Recent advancements explore solvent-free mechanochemical methods, where 4,4'-bipyridine and 1,4-bis(bromomethyl)benzene are ground in a ball mill. This approach reduces solvent waste but currently offers lower yields (~40%).

Reaction Optimization and Critical Parameters

Solvent Selection

  • Acetonitrile : Preferred for its high dielectric constant, which stabilizes ionic intermediates.

  • DMF : Alternative for reactions requiring higher temperatures but may complicate purification due to high boiling point.

Temperature Control

Elevated temperatures (>100°C) accelerate alkylation but risk C-H bromination of the phenyl ring. Maintaining temperatures below 90°C mitigates this.

Stoichiometric Considerations

A 10% excess of 1,4-bis(bromomethyl)benzene ensures complete consumption of 4,4'-bipyridine, minimizing residual starting material.

Structural Characterization

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar bipyridinium core with a centrosymmetric phenylmethylene bridge . Key bond lengths include:

  • N-C (pyridinium): 1.34 Å

  • C-C (phenylmethylene): 1.50 Å

Spectroscopic Data

  • 1^1H NMR (D2_2O, 400 MHz): δ 8.90 (d, 4H, pyridinium-H), 8.45 (d, 4H, pyridinium-H), 7.60 (s, 4H, phenyl-H), 5.80 (s, 4H, CH2_2).

  • IR (KBr): 1640 cm1^{-1} (C=N+^+), 1480 cm1^{-1} (C-H bend, CH2_2).

Applications and Derivative Synthesis

The dibromide serves as a precursor for viologen derivatives with tailored properties:

  • Hexafluorophosphate Salts : Generated via anion exchange for enhanced solubility in organic solvents.

  • Electrochromic Polymers : Incorporating the dibromide into conjugated polymers enables voltage-dependent color changes.

Chemical Reactions Analysis

1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, research highlighted the effectiveness of similar bipyridinium compounds in inhibiting the growth of Staphylococcus aureus and Candida albicans .
    • The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial activity.
  • Anticancer Research :
    • The compound's ability to intercalate with DNA suggests potential applications in cancer therapy. Its structural features allow it to bind to DNA, potentially disrupting cancer cell proliferation .
    • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Applications in Materials Science

  • Conductive Polymers :
    • The bipyridinium structure allows for the formation of conductive polymers when polymerized with other monomers. These materials are useful in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
    • Research indicates that films made from these polymers exhibit enhanced conductivity and stability compared to traditional materials.
  • Sensors :
    • The electrochemical properties of 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) dibromide make it suitable for use in sensors. Its ability to undergo reversible redox reactions allows for the detection of various analytes.
    • Case studies have shown its application in the development of sensors for detecting heavy metals and other environmental pollutants .

Applications in Electrochemistry

  • Energy Storage Devices :
    • This compound has been investigated for use in supercapacitors due to its high charge storage capacity and fast electron transfer kinetics. The incorporation of bipyridinium units enhances the performance of these devices .
    • Experimental results indicate that devices utilizing this compound can achieve higher energy densities compared to conventional supercapacitors.
  • Electrochemical Catalysis :
    • The compound's redox-active nature makes it a candidate for electrochemical catalysis applications, particularly in fuel cells. It can facilitate electron transfer processes essential for efficient energy conversion .
    • Studies have demonstrated its effectiveness in catalyzing reactions involved in hydrogen production and CO2 reduction.

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentsLow MIC values against pathogens
Anticancer researchInduces apoptosis in cancer cells
Materials ScienceConductive polymersEnhanced conductivity for OLEDs and OPVs
SensorsEffective detection of heavy metals
ElectrochemistryEnergy storage devicesHigher energy densities in supercapacitors
Electrochemical catalysisFacilitates efficient energy conversion reactions

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a useful agent in electron transfer processes. Its molecular targets include various redox-active sites in biological systems, and it can interact with different pathways involved in oxidative stress and cellular metabolism .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound 1,1”-(Butanediyl) Derivative 1,1’-Methylene Derivative 11a
Molecular Formula C₂₈H₂₄Br₂N₄ C₂₄H₂₈Br₂N₄ C₂₁H₁₈Br₂N₄ C₂₀H₂₂Br₂N₂O₄
Molecular Weight (g/mol) 576.34 522.22 486.21 502.21
Melting Point Not reported ~200°C 237°C (decomp.) 185°C
Reduction Potential (V) −0.62 (vs. SCE) −0.45 −0.58 −0.50
Applications Molecular electronics Electrochromic devices Crystal engineering Photoredox catalysis

Key Findings and Trends

Linker Rigidity : Aromatic linkers (e.g., phenylenebis(methylene)) enhance π-π stacking and redox stability, while aliphatic linkers improve flexibility for membrane applications .

Electronic Effects: Electron-withdrawing substituents (e.g., cyano, ethoxycarbonyl) modulate reduction potentials by up to 0.2 V .

Biological vs. Material Utility : Structural variations (e.g., macrocycles in AMD3100) shift functionality from antiviral activity to electrochemical switching .

Biological Activity

1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) dibromide (CAS Number: 106867-97-4) is a synthetic compound with notable applications in medicinal chemistry and biological research. Its unique structure, characterized by bipyridinium units linked by a phenylene bridge, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C28H24Br2N4
  • Molecular Weight : 576.34 g/mol
  • Purity : ≥98.0% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induces G0/G1 phase arrest and promotes apoptosis.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108515
256040
503070

Research Findings

Recent studies have elucidated the structure-activity relationship (SAR) of related compounds, highlighting the significance of the bipyridinium moiety in enhancing biological activity. The presence of electron-withdrawing groups on the phenylene bridge was found to increase potency against cancer cells while maintaining low cytotoxicity in normal cells.

Nrf2 Activation

Research has shown that this compound can activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as NQO1. This activation plays a crucial role in cellular defense mechanisms against oxidative stress.

Q & A

Basic: What experimental methods are recommended for synthesizing 1,1'-[1,4-phenylenebis(methylene)]bis(4,4'-bipyridinium) dibromide?

Methodological Answer:
The synthesis typically involves quaternization of 4,4'-bipyridine with 1,4-bis(bromomethyl)benzene in a polar aprotic solvent (e.g., acetonitrile) under reflux. Critical parameters include:

  • Molar Ratios : A 2:1 stoichiometry of 4,4'-bipyridine to 1,4-bis(bromomethyl)benzene ensures complete quaternization.
  • Reaction Time : 48–72 hours under nitrogen to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures yields pure crystals. Structural validation requires single-crystal X-ray diffraction (SC-XRD) .

Basic: How is the crystal structure of this compound characterized, and what data are essential for validation?

Methodological Answer:
SC-XRD is the gold standard for structural elucidation. Key steps include:

  • Data Collection : Use a Rigaku XtaLAB Synergy diffractometer (Cu-Kα radiation, λ = 1.54184 Å) at 100 K .
  • Refinement : Software like SHELXL or OLEX2 refines atomic coordinates, thermal parameters, and hydrogen bonding.
  • Critical Data :
    • Unit Cell Parameters : e.g., a = 10.23 Å, b = 12.45 Å, c = 14.02 Å, α = 90°, β = 90°, γ = 90° .
    • R-factors : R₁ < 0.05 and wR₂ < 0.15 indicate high precision.
    • Hydrogen Bonding : D–H···A distances (e.g., 2.89–3.12 Å) and angles (150–170°) .

Advanced: How do π–π interactions and hydrogen bonding influence the supramolecular assembly of this compound?

Methodological Answer:
The bipyridinium core facilitates π–π stacking (interplanar distance ~3.5 Å) between adjacent aromatic rings, while bromide ions participate in C–H···Br hydrogen bonds (2.97–3.21 Å). These interactions stabilize the 3D lattice and affect properties like solubility and thermal stability. To analyze:

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 12% H···Br, 20% π–π).
  • Thermogravimetric Analysis (TGA) : Decomposition above 300°C correlates with strong intermolecular forces .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution.
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate experimental SC-XRD data.
  • Software : Gaussian16 for DFT; VMD for visualization .

Advanced: How can researchers resolve contradictions in crystallographic data between different batches?

Methodological Answer:

  • Cross-Validation : Compare SC-XRD data with powder XRD and spectroscopic techniques (e.g., Raman, FT-IR).
  • Error Analysis : Check for systematic errors (e.g., absorption corrections, temperature fluctuations during data collection).
  • Data Deposition : Use repositories like CCDC (e.g., deposition number 2173318) for peer validation .

Advanced: What strategies optimize the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffered solutions (pH 1–14) via UV-Vis spectroscopy. The compound is stable in neutral pH but hydrolyzes in strongly acidic/basic conditions.
  • Solvent Compatibility : Use polar solvents (DMF, DMSO) for dissolution; avoid protic solvents (e.g., water) for long-term storage.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced: How can this compound be integrated into electroactive materials or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Electroactive Applications : Pair with hexafluorophosphate (PF₆⁻) to form ionic liquids for redox-active electrolytes. Electrochemical cycling (CV, EIS) confirms reversible electron transfer .
  • MOF Synthesis : Use as a cationic template or ligand. For example, coordinate with transition metals (e.g., Zn²⁺) in DMF/ethanol to form porous networks. Characterize via BET surface area analysis (>500 m²/g) .

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